4-Methyl-2-oxo-N-phenylimidazolidine-1-carboxamide
CAS No.: 835-43-8
Cat. No.: VC17329442
Molecular Formula: C11H13N3O2
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 835-43-8 |
|---|---|
| Molecular Formula | C11H13N3O2 |
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | 4-methyl-2-oxo-N-phenylimidazolidine-1-carboxamide |
| Standard InChI | InChI=1S/C11H13N3O2/c1-8-7-14(10(15)12-8)11(16)13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,16) |
| Standard InChI Key | UQRHEVITMSTPAV-UHFFFAOYSA-N |
| Canonical SMILES | CC1CN(C(=O)N1)C(=O)NC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features an imidazolidine core (a saturated five-membered ring with two nitrogen atoms at positions 1 and 3) substituted with:
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A methyl group at position 4.
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A keto group (=O) at position 2.
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A phenylcarboxamide moiety (-N-C(=O)-C₆H₅) at position 1.
This configuration confers both rigidity and polarity, influencing its reactivity and solubility . The IUPAC name, 4-methyl-2-oxo-N-phenylimidazolidine-1-carboxamide, systematically describes these substituents.
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 835-43-8 | |
| Molecular Formula | C₁₁H₁₃N₃O₂ | |
| Molecular Weight (g/mol) | 219.24 | |
| DSSTox Substance ID | DTXSID50534527 | |
| Synonyms | 4-Methyl-2-oxo-N-phenylimidazolidine-1-carboxamide |
Synthesis and Manufacturing
Synthetic Routes
Although explicit details for 4-methyl-2-oxo-N-phenylimidazolidine-1-carboxamide are scarce, its synthesis likely follows strategies common to imidazolidine derivatives:
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Condensation Reactions:
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Reaction of urea derivatives with α-amino ketones or aldehydes.
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Example: Cyclocondensation of N-phenylcarbamoyl chloride with 4-methyl-2-iminoimidazolidine under basic conditions.
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Multi-Step Functionalization:
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Triethylamine, DCM, 0–5°C | Facilitate carbamoyl chloride formation |
| 2 | NH₃/EtOH, reflux | Cyclize to imidazolidine core |
| 3 | CH₃I, K₂CO₃, DMF | Methylate position 4 |
Purification and Characterization
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Chromatography: Column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
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Recrystallization: From ethanol or acetone to achieve high purity.
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HPLC: For analytical purity assessment, though parameters remain unspecified in available literature .
| Precaution | Rationale | Source |
|---|---|---|
| Avoid inhalation | Potential respiratory irritant | |
| Use gloves/eye protection | Prevent dermal/ocular exposure | |
| Store in inert atmosphere | Minimize oxidation/hydrolysis |
Regulatory Status
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